![molecular formula C7H14N4O2 B13756582 Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) is a chemical compound with the molecular formula C7H14N4O2 and a molecular weight of 186.21166. This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci), can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives by combining an amine, an isocyanide, a carbonyl compound, and a carboxylic acid . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production of Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oximes, while reduction reactions may produce amines .
Applications De Recherche Scientifique
Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: Piperazine derivatives are known for their pharmaceutical activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmission in the central nervous system . This mechanism is particularly relevant in the context of its anthelmintic activity, where it paralyzes parasites, allowing the host body to expel them .
Comparaison Avec Des Composés Similaires
Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) can be compared with other similar compounds, such as:
Piperazine: The parent compound, which is widely used as an anthelmintic agent.
1,4-Dimethylpiperazine: A derivative with two methyl groups, known for its use in the synthesis of pharmaceuticals.
1-Benzylpiperazine: A derivative with a benzyl group, known for its stimulant properties.
The uniqueness of Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci) lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperazine derivatives .
Propriétés
Formule moléculaire |
C7H14N4O2 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(NE)-N-[(2E)-2-hydroxyimino-1-(4-methylpiperazin-1-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H14N4O2/c1-10-2-4-11(5-3-10)7(9-13)6-8-12/h6,12-13H,2-5H2,1H3/b8-6+,9-7+ |
Clé InChI |
QLEMOTCYLGXNGC-CDJQDVQCSA-N |
SMILES isomérique |
CN1CCN(CC1)/C(=N/O)/C=N/O |
SMILES canonique |
CN1CCN(CC1)C(=NO)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
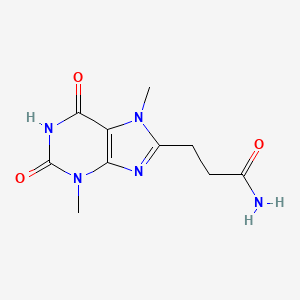
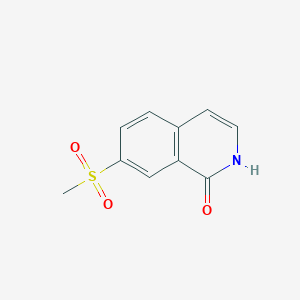




![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
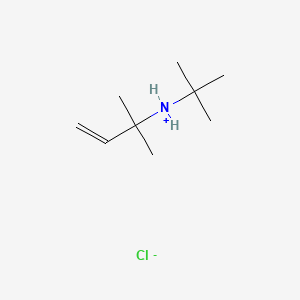
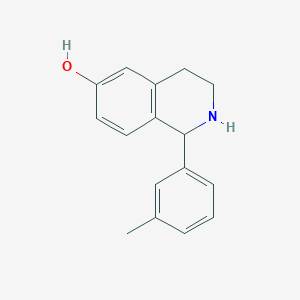
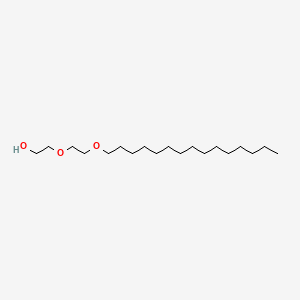
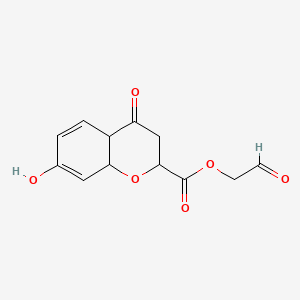
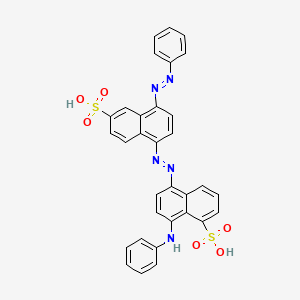
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
